molecular formula C11H13BrN2O B12297641 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one

3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one

Cat. No.: B12297641
M. Wt: 269.14 g/mol
InChI Key: AKWBTXBNNZAJAP-UHFFFAOYSA-N
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Description

3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one is a heterocyclic compound that features a bromine atom, a dimethyl group, and a fused pyridoazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor molecule followed by cyclization to form the fused ring system. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoazepines .

Scientific Research Applications

3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one: Lacks the bromine atom but shares the core structure.

    3-chloro-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one: Similar structure with a chlorine atom instead of bromine.

    3-iodo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one: Contains an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-bromo-8,8-dimethyl-7,9-dihydro-6H-pyrido[3,2-c]azepin-5-one

InChI

InChI=1S/C11H13BrN2O/c1-11(2)4-9-8(10(15)14-6-11)3-7(12)5-13-9/h3,5H,4,6H2,1-2H3,(H,14,15)

InChI Key

AKWBTXBNNZAJAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=N2)Br)C(=O)NC1)C

Origin of Product

United States

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